
N-cyclopropyl-4-fluoro-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-fluoro-N-(trifluoromethyl)aniline is an organic compound characterized by the presence of a cyclopropyl group, a fluoro group, and a trifluoromethyl group attached to an aniline ring
Preparation Methods
The synthesis of N-cyclopropyl-4-fluoro-N-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the nitration of a suitable aniline derivative, followed by reduction and subsequent cyclopropylation and fluorination reactions. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
N-cyclopropyl-4-fluoro-N-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, often using reagents like hydrogen gas in the presence of a catalyst.
Coupling Reactions: This compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
N-cyclopropyl-4-fluoro-N-(trifluoromethyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-fluoro-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways. The cyclopropyl group may also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
N-cyclopropyl-4-fluoro-N-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline: This compound has a nitro group instead of a fluoro group, which can significantly alter its chemical reactivity and biological activity.
N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline: The position of the nitro group in this compound can affect its electronic properties and interactions with molecular targets.
4-(trifluoromethyl)-N-methylaniline: This compound lacks the cyclopropyl group, which can influence its overall stability and reactivity.
The unique combination of the cyclopropyl, fluoro, and trifluoromethyl groups in this compound distinguishes it from these similar compounds, providing it with distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
N-cyclopropyl-4-fluoro-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H9F4N/c11-7-1-3-8(4-2-7)15(9-5-6-9)10(12,13)14/h1-4,9H,5-6H2 |
InChI Key |
OKKIQXLQFJBRQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N(C2=CC=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



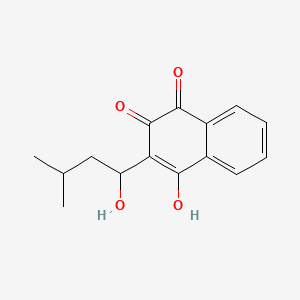
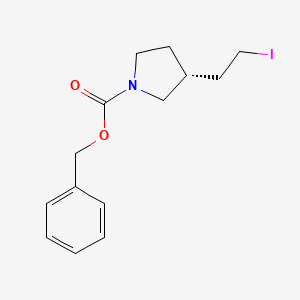
![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)


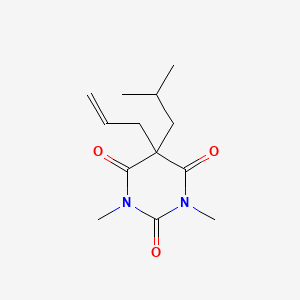
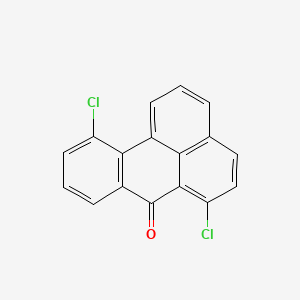

![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
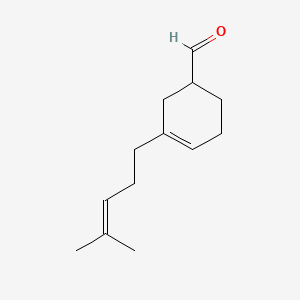
![4-[2-(2-Methylphenyl)ethyl]aniline](/img/structure/B13949107.png)
![2-[4-(Aminomethyl)phenoxy]propan-1-amine](/img/structure/B13949111.png)
